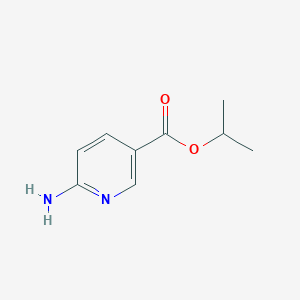

Isopropyl 6-aminonicotinate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

827588-24-9 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

propan-2-yl 6-aminopyridine-3-carboxylate |

InChI |

InChI=1S/C9H12N2O2/c1-6(2)13-9(12)7-3-4-8(10)11-5-7/h3-6H,1-2H3,(H2,10,11) |

InChI Key |

YCYCTWVHPGSEFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CN=C(C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Isopropyl 6 Aminonicotinate

Strategies for the Esterification of Aminonicotinic Acids

The formation of the isopropyl ester from 6-aminonicotinic acid is a critical step in the synthesis of the target compound. Several established esterification methods can be employed, including direct esterification and transesterification, with catalytic protocols playing a crucial role in enhancing reaction efficiency.

Direct Esterification Approaches

Direct esterification, particularly the Fischer-Speier esterification, represents a fundamental and widely utilized method for the synthesis of esters from carboxylic acids and alcohols. mdpi.comjk-sci.comathabascau.ca This acid-catalyzed reaction is an equilibrium process, and strategies to drive the reaction towards the product are often employed. organic-chemistry.orgmasterorganicchemistry.com

The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, such as sulfuric acid or hydrochloric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (isopropanol in this case). The subsequent formation of a tetrahedral intermediate is followed by a proton transfer and the elimination of a water molecule to yield the ester. masterorganicchemistry.com

A relevant example is the synthesis of Ethyl 6-aminonicotinate, where 6-aminonicotinic acid is reacted with anhydrous ethanol (B145695) in the presence of thionyl chloride. prepchem.com This process achieves a high yield, demonstrating the feasibility of direct esterification of 6-aminonicotinic acid with simple alcohols. A similar approach can be envisioned for the synthesis of Isopropyl 6-aminonicotinate, as outlined in the following reaction scheme:

Reaction Scheme: Fischer-Speier Esterification of 6-Aminonicotinic Acid

6-Aminonicotinic Acid + Isopropanol --(H⁺ Catalyst)--> this compound + Water

To favor the formation of the ester, an excess of the alcohol (isopropanol) can be used, or the water produced during the reaction can be removed, for instance, by azeotropic distillation. jk-sci.comorganic-chemistry.org

| Parameter | Condition | Reference |

| Reactants | 6-Aminonicotinic Acid, Isopropanol | mdpi.comjk-sci.com |

| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) | jk-sci.comorganic-chemistry.org |

| Reaction Type | Fischer-Speier Esterification | mdpi.commasterorganicchemistry.com |

| Key Feature | Equilibrium-driven reaction | athabascau.caorganic-chemistry.org |

Transesterification Pathways

Transesterification offers an alternative route to this compound, starting from a different ester of 6-aminonicotinic acid, such as the methyl or ethyl ester. This method involves the exchange of the alkoxy group of the starting ester with the isopropoxy group from isopropanol. The reaction is typically catalyzed by an acid or a base. rsc.org

The synthesis of Methyl 6-aminonicotinate from 6-aminonicotinic acid and methanol with an acid catalyst is a known process. georganics.sk This methyl ester can then serve as a precursor in a transesterification reaction with isopropanol to yield the desired isopropyl ester.

Reaction Scheme: Transesterification of Methyl 6-aminonicotinate

Methyl 6-aminonicotinate + Isopropanol --(Catalyst)--> this compound + Methanol

This equilibrium reaction can be driven to completion by using a large excess of isopropanol or by removing the methanol as it is formed. Various catalysts, including mineral acids, metal salts, and enzymes, can be employed to facilitate this transformation. mdpi.comelsevierpure.commdpi.com

| Starting Material | Reagent | Product | Catalyst Type | Reference |

| Methyl 6-aminonicotinate | Isopropanol | This compound | Acid or Base | rsc.orgresearchgate.net |

| Ethyl 6-aminonicotinate | Isopropanol | This compound | Acid or Base | rsc.orgresearchgate.net |

Catalytic Considerations in Ester Synthesis

The choice of catalyst is pivotal in both direct esterification and transesterification reactions. Strong Brønsted acids like sulfuric acid are common and effective for Fischer esterification. mdpi.com Lewis acids have also been shown to catalyze esterification reactions. organic-chemistry.org

In the context of transesterification, a variety of catalysts can be utilized. Solid acid and base catalysts are advantageous due to their ease of separation from the reaction mixture. mdpi.com For instance, CaO doped with alkali salts and Fe₃O₄-based catalysts have been employed in transesterification processes. mdpi.com The catalytic activity is influenced by factors such as surface area, porosity, and the acidity or basicity of the catalyst. mdpi.com

Amination Routes for the Formation of 6-Aminonicotinate Systems

The introduction of the amino group at the 6-position of the pyridine (B92270) ring is a key transformation in the synthesis of the 6-aminonicotinate precursor. Nucleophilic aromatic substitution is a primary strategy for this purpose.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a well-established method for introducing nucleophiles onto aromatic rings, particularly those that are electron-deficient. openstax.orglibretexts.org The pyridine ring, being heteroaromatic, is inherently electron-deficient and thus susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups. openstax.org

The SNAr mechanism typically proceeds via a two-step addition-elimination sequence. openstax.orglibretexts.org A nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group (such as a halogen), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.

For the synthesis of 6-aminonicotinate systems, a common precursor is a 6-halonicotinic acid or its ester. The presence of the carboxyl or ester group, an electron-withdrawing substituent, further activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it.

A notable example is the preparation of tert-butyl esters of 6-aminonicotinic acid from 6-chloronicotinic acid. This transformation demonstrates the feasibility of introducing an amino group at the 6-position via an SNAr reaction with an appropriate nitrogen nucleophile, such as ammonia or an amine.

Reaction Scheme: SNAr Amination of a 6-Halonicotinate Precursor

Isopropyl 6-chloronicotinate + NH₃ --> this compound + HCl

The reaction conditions for such aminations can vary, but they often involve heating the halo-pyridine precursor with a source of ammonia, such as aqueous or alcoholic ammonia, sometimes under pressure. The reactivity of the leaving group generally follows the order F > Cl > Br > I for SNAr reactions.

| Substrate | Nucleophile | Product | Key Feature | Reference |

| Isopropyl 6-chloronicotinate | Ammonia (NH₃) | This compound | Formation of Meisenheimer complex | openstax.orgyoutube.com |

| Isopropyl 6-fluoronicotinate | Ammonia (NH₃) | This compound | Higher reactivity of fluoride as leaving group | openstax.org |

Reductive Amination Strategies (if applicable to 6-amino)

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds (aldehydes or ketones) and ammonia or a primary or secondary amine, in the presence of a reducing agent. nih.govgoogle.com This reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

The direct application of reductive amination to form the 6-amino group on a pyridine ring would require a suitable precursor containing a carbonyl group at the 6-position, such as a 6-oxo-1,6-dihydropyridine-3-carboxylate derivative. nih.gov The carbonyl group could then, in principle, be converted to an amino group via reductive amination.

Hypothetical Reaction Scheme: Reductive Amination of a 6-Oxo Precursor

Isopropyl 6-oxo-1,6-dihydropyridine-3-carboxylate + NH₃ + [Reducing Agent] --> this compound

While a versatile method for amine synthesis, specific examples of reductive amination being used to synthesize 6-aminonicotinates are not as well-documented as SNAr approaches. The stability of the pyridone tautomer and the specific reaction conditions required would be critical factors for the success of this strategy.

| Precursor Type | Reagents | Potential Product | Key Intermediate | Reference |

| 6-Oxo-dihydropyridine carboxylate | Ammonia, Reducing Agent (e.g., H₂/catalyst, NaBH₃CN) | 6-Aminonicotinate | Imine | nih.govgoogle.com |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. Key areas of focus include the selection of solvents and the minimization of their use, as well as the efficiency and recyclability of catalysts.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional esterification reactions often utilize solvents that are now considered problematic due to their environmental, health, and safety (EHS) profiles. rsc.org Green chemistry encourages the use of safer, more sustainable alternatives.

Several solvent selection guides categorize common solvents based on their EHS impact, offering a framework for choosing greener options. jk-sci.comwhiterose.ac.uk For the synthesis of this compound, shifting from hazardous solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) to more benign alternatives is a primary goal. rsc.org Recommended solvents for esterification reactions often include esters like isopropyl acetate (iPrOAc) and ethers with better safety profiles, such as 2-methyltetrahydrofuran (2-MeTHF). whiterose.ac.uk

In the context of this compound synthesis, which involves the reaction of 6-aminonicotinic acid with isopropanol, an excess of the alcohol reactant (isopropanol) can also serve as the reaction solvent. This approach, known as a "self-solvent" method, is highly atom-economical and minimizes waste, aligning well with green chemistry principles. The Fischer esterification is often driven to completion by using a large excess of the alcohol. masterorganicchemistry.com

Interactive Data Table: Green Solvent Selection Guide for Esterification

| Solvent | Classification | Key Considerations |

| Toluene | Problematic | Can be used to remove water azeotropically. operachem.com |

| Isopropanol | Recommended | Can act as both reactant and solvent. |

| Isopropyl Acetate | Recommended | A greener alternative to many traditional solvents. jk-sci.com |

| 2-Methyltetrahydrofuran | Recommended | A bio-based solvent with a favorable safety profile. whiterose.ac.uk |

| Dichloromethane | Hazardous | Commonly used but has significant EHS concerns. rsc.org |

| N,N-Dimethylformamide | Hazardous | A reprotoxic solvent that should be avoided. whiterose.ac.uk |

The traditional Fischer esterification relies on homogeneous acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org While effective, these catalysts are difficult to separate from the reaction mixture, leading to corrosive waste streams and complex purification procedures. mdpi.com A greener approach involves the use of heterogeneous solid acid catalysts, which can be easily recovered by filtration and reused, thus reducing waste and process costs. mdpi.comnih.gov

For the esterification of 6-aminonicotinic acid, several types of recyclable solid acid catalysts could be employed. These include ion-exchange resins (e.g., Amberlyst-15), sulfated zirconia, and functionalized metal-organic frameworks (MOFs). nih.govresearchgate.netmdpi.com The efficiency of these catalysts is determined by factors such as their acidity, surface area, and stability under reaction conditions.

Recent research has explored the use of magnetic-responsive solid acid catalysts, which allow for even easier separation using an external magnetic field. nih.gov For instance, silica-coated iron oxide nanoparticles functionalized with acidic ionic liquids have shown high catalytic activity and excellent reusability in esterification reactions. nih.gov

Interactive Data Table: Comparison of Recyclable Catalysts for Esterification

| Catalyst | Type | Key Advantages | Potential Yield (%) | Recyclability |

| Amberlyst-15 | Ion-Exchange Resin | Commercially available, good activity. | 75-85 | Good (up to 5 cycles) |

| Sulfated Zirconia | Solid Superacid | High acidity and activity. mdpi.com | 80-90 | Moderate (potential for leaching) |

| UiO-66-SO₃H | Metal-Organic Framework | High surface area, tunable acidity. nih.gov | 85-95 | Good to Excellent |

| Fe₃O₄@SiO₂-PIL | Magnetic Nanoparticles | Easy separation, high efficiency. nih.gov | >90 | Excellent (>5 cycles) |

Note: Yields are representative and can vary based on specific reaction conditions.

Scale-Up Considerations and Process Optimization for Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces a new set of challenges that must be addressed through careful process optimization. catsci.com The primary goal is to develop a robust, safe, and economically viable process.

A critical aspect of scale-up is managing the heat of reaction. Esterification reactions are typically exothermic, and the reduced surface-area-to-volume ratio in larger reactors can lead to difficulties in heat dissipation. rsc.org This necessitates precise control over the rate of reactant addition and efficient cooling systems to prevent thermal runaways. rsc.org

Process optimization for batch production often involves a Design of Experiments (DoE) approach to identify the optimal reaction conditions. Key parameters to be optimized include temperature, catalyst loading, reactant molar ratio, and reaction time. For the synthesis of this compound, this would involve studying the interplay of these variables to maximize yield and minimize impurities. The use of process analytical technology (PAT) can aid in real-time monitoring and control of the reaction.

Kinetic studies are also essential for understanding the reaction mechanism and developing accurate process models for scale-up. researchgate.net These studies can help in predicting the reaction behavior under different conditions and in designing a reactor that ensures consistent product quality. The kinetics of esterification reactions are often modeled using Langmuir-Hinshelwood or Eley-Rideal models, especially when heterogeneous catalysts are used. semanticscholar.org

Interactive Data Table: Key Parameters for Process Optimization and Scale-Up

| Parameter | Laboratory Scale | Pilot/Industrial Scale | Key Considerations for Scale-Up |

| Reaction Volume | 50 mL - 1 L | 100 L - 5000 L | Heat and mass transfer limitations. catsci.com |

| Mixing | Magnetic stirrer | Mechanical agitator (impeller) | Ensuring homogeneity and preventing localized "hot spots". |

| Heating/Cooling | Heating mantle/oil bath | Jacketed reactor with thermal fluid | Efficient heat removal is critical for safety. rsc.org |

| Reactant Addition | All at once or dropwise | Controlled feed rate | To manage exotherms and ensure steady reaction progress. |

| Work-up | Liquid-liquid extraction | Centrifugation, filtration | Handling large volumes of material safely and efficiently. |

| Purification | Column chromatography | Crystallization, distillation | Developing a scalable and cost-effective purification method. |

Reactivity Profiles and Derivatization Studies of Isopropyl 6 Aminonicotinate

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring of isopropyl 6-aminonicotinate is substituted with two groups that exert competing electronic effects, which in this case, converge to direct incoming electrophiles to a single position. The amino group at the C-6 position is a powerful activating group that directs electrophilic attack to the ortho (C-5) and para (C-2, occupied by the ring nitrogen) positions. youtube.com Concurrently, the isopropyl ester at the C-3 position is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position (C-5). wikipedia.org The synergistic directing effect of both substituents strongly favors electrophilic substitution at the C-5 position, which is activated by the amino group.

The halogenation of this compound proceeds with high regioselectivity due to the strong activating nature of the C-6 amino group. Reactions with common electrophilic halogenating agents, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), selectively introduce a halogen atom at the C-5 position. This transformation is typically efficient, benefiting from the enhanced nucleophilicity of the pyridine ring at the position ortho to the amino group. researchgate.net The use of specific reagents and conditions allows for controlled mono-halogenation without requiring harsh catalysts. rsc.org

Table 1: Regioselective Halogenation of this compound

| Reactant | Reagent | Product | Typical Conditions |

| This compound | N-Bromosuccinimide (NBS) | Isopropyl 5-bromo-6-aminonicotinate | Inert solvent (e.g., DMF, CH3CN), Room Temperature |

| This compound | N-Chlorosuccinimide (NCS) | Isopropyl 5-chloro-6-aminonicotinate | Inert solvent (e.g., DMF, CH3CN), Room Temperature |

| This compound | N-Iodosuccinimide (NIS) | Isopropyl 6-amino-5-iodonicotinate | Inert solvent (e.g., DMF, CH3CN), Room Temperature |

Nitration and sulfonation of the pyridine ring also occur with high regioselectivity at the C-5 position. However, these reactions require strongly acidic conditions, which can protonate the basic pyridine nitrogen and the exocyclic amino group. This protonation reduces the ring's nucleophilicity and deactivates it towards electrophilic attack, often necessitating more forcing conditions compared to halogenation.

For nitration, a standard mixture of nitric acid and sulfuric acid can be employed to generate the nitronium ion (NO₂⁺) as the active electrophile. For sulfonation, fuming sulfuric acid (H₂SO₄·SO₃) is typically used. Despite the deactivating effect of protonation, the inherent directing influence of the substituents ensures that substitution, when it occurs, yields the 5-substituted product.

Table 2: Nitration and Sulfonation of this compound

| Reactant | Reagent(s) | Product |

| This compound | HNO₃ / H₂SO₄ | Isopropyl 6-amino-5-nitronicotinate |

| This compound | Fuming H₂SO₄ (SO₃) | Isopropyl 6-amino-5-sulfonicotinic acid |

Nucleophilic Reactivity of the Amino Group at C-6

The primary amino group at the C-6 position is a key functional handle, behaving as a potent nucleophile. It readily participates in a variety of reactions, including acylation, alkylation, and diazotization, allowing for extensive derivatization of the molecule. georganics.sk

The C-6 amino group can be readily acylated by reacting it with acylating agents such as acid chlorides or anhydrides to form a stable amide bond. This reaction is often used to protect the amino group during subsequent chemical transformations or to synthesize biologically active amide derivatives. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct.

Table 3: Acylation of this compound

| Reactant | Reagent | Product |

| This compound | Acetyl Chloride (CH₃COCl) / Base | Isopropyl 6-acetamidonicotinate |

| This compound | Benzoyl Chloride (C₆H₅COCl) / Base | Isopropyl 6-(benzamido)nicotinate |

| This compound | Acetic Anhydride ((CH₃CO)₂O) | Isopropyl 6-acetamidonicotinate |

The nitrogen atom of the amino group can be alkylated using various methods. Direct alkylation with alkyl halides can be performed, but it risks over-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

A more controlled and widely used method for introducing alkyl groups is reductive amination. This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the corresponding secondary or tertiary amine. This method provides higher yields and better selectivity for the desired N-alkylated product.

Table 4: N-Alkylation of this compound

| Reaction Type | Reagent(s) | Product Example |

| Direct Alkylation | Methyl Iodide (CH₃I) / Base | Isopropyl 6-(methylamino)nicotinate & Isopropyl 6-(dimethylamino)nicotinate |

| Reductive Amination | Formaldehyde (CH₂O), NaBH₃CN | Isopropyl 6-(dimethylamino)nicotinate |

| Reductive Amination | Acetone ((CH₃)₂CO), NaBH(OAc)₃ | Isopropyl 6-(isopropylamino)nicotinate |

As a primary aromatic amine, the C-6 amino group can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). This reaction converts the amino group into a highly versatile diazonium salt intermediate (isopropyl 6-diazoniumnicotinate salt).

This diazonium salt can then be used in various coupling reactions. A prominent example is azo coupling, where the diazonium salt acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich aromatic compound, such as phenol (B47542) or N,N-dimethylaniline. This reaction forms a brightly colored azo compound, which contains the characteristic -N=N- linkage. The coupling typically occurs at the para position of the activated coupling partner.

Table 5: Diazotization and Azo Coupling Reaction

| Step | Reactant(s) | Intermediate / Product |

| 1. Diazotization | This compound, NaNO₂ / HCl (aq), 0–5 °C | Isopropyl 6-diazoniumnicotinate chloride (intermediate) |

| 2. Azo Coupling | Isopropyl 6-diazoniumnicotinate chloride, Phenol / NaOH (aq) | Isopropyl 6-((4-hydroxyphenyl)diazenyl)nicotinate |

Reactivity of the Isopropyl Ester Group

The isopropyl ester group in this compound is a key site for chemical modification, primarily through reactions that involve the cleavage of the ester bond. These reactions are fundamental for converting the ester into other functional groups, such as carboxylic acids or amides, which can then be used in subsequent synthetic steps.

The hydrolysis of the isopropyl ester to the corresponding 6-aminonicotinic acid is a critical transformation. This reaction can be catalyzed by either acid or base. Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. The rate of this saponification reaction is influenced by factors such as the concentration of the base, temperature, and the solvent system.

Table 1: General Conditions for Ester Cleavage

| Catalyst | Reagents | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Acid | HCl or H₂SO₄ | Water/Alcohol | Reflux | Carboxylic Acid |

This table presents generalized conditions for ester hydrolysis and is not based on specific experimental data for this compound.

Cleavage of the ester can also be achieved under non-hydrolytic conditions using reagents like lithium iodide in a suitable solvent, which can be advantageous when other functional groups in the molecule are sensitive to aqueous acid or base.

Transamidation offers a direct route to convert the isopropyl ester of 6-aminonicotinate into various amides. This reaction involves the displacement of the isopropoxy group by an amine. The process is typically catalyzed by acids, bases, or specific organometallic or enzymatic catalysts. The general mechanism involves the nucleophilic attack of an amine on the carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form the amide and release isopropanol.

The feasibility of transamidation is dependent on the nucleophilicity of the incoming amine and the reaction conditions. While direct transamidation of esters can be challenging due to the relatively poor leaving group ability of the alkoxide, the reaction can be driven to completion by using a large excess of the amine or by removing the alcohol byproduct. No specific studies on the transamidation of this compound have been reported, but the general principles of ester aminolysis are applicable. mdpi.com

Cyclization and Heterocyclic Ring Formation Utilizing this compound as a Building Block

The bifunctional nature of this compound, possessing both an amino group and an ester on a pyridine framework, makes it an excellent precursor for the synthesis of fused heterocyclic systems. The amino group can act as a nucleophile, while the ester or its hydrolyzed carboxylic acid derivative can participate in cyclization reactions.

This compound is a valuable precursor for the synthesis of fused pyridine systems, such as pyrido[2,3-d]pyrimidines. These structures are of significant interest in medicinal chemistry due to their diverse biological activities. The general strategy involves the reaction of the 6-amino group with a suitable electrophilic partner to construct the second ring.

For example, the condensation of 6-aminonicotinamide (B1662401) (derived from the corresponding ester) with a one-carbon synthon like formic acid or its derivatives can lead to the formation of a pyrimidone ring fused to the pyridine core. While specific examples starting directly from this compound are not extensively documented, the reactivity pattern of the 6-aminonicotinate scaffold is well-established for the synthesis of such bicyclic heterocycles.

Table 2: Examples of Fused Pyridine Systems from Aminonicotinate Derivatives

| Starting Material | Reagent(s) | Product |

|---|---|---|

| 6-Aminonicotinonitrile | Formamide | Pyrido[2,3-d]pyrimidin-4-amine |

| Ethyl 6-aminonicotinate | Urea | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |

This table illustrates the types of fused pyridine systems that can be synthesized from derivatives of 6-aminonicotinic acid.

The structural framework of this compound serves as a versatile platform for the development of more complex scaffolds based on nicotinic acid. The amino and ester functionalities provide handles for elaboration and the construction of larger, polycyclic systems.

One synthetic strategy involves the initial modification of the amino group, for instance, through acylation or condensation with a dicarbonyl compound, followed by an intramolecular cyclization reaction involving the ester group (or the corresponding carboxylic acid). This approach allows for the regioselective construction of new rings fused to the pyridine core. Although specific applications of this compound in the synthesis of complex nicotinic acid scaffolds are not detailed in the available literature, its potential as a key intermediate is evident from the synthetic routes leading to various biologically active molecules containing the aminonicotinic acid moiety.

Advanced Spectroscopic and Structural Elucidation Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be established.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in Isopropyl 6-aminonicotinate.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the isopropyl group, and the amine protons. The aromatic protons (H-2, H-4, H-5) will appear in the downfield region (typically δ 6.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the influence of the electron-withdrawing ester group and electron-donating amino group. The methine proton (-CH-) of the isopropyl group is expected to be a septet, shifted downfield by the adjacent oxygen atom, while the two equivalent methyl groups (-CH₃) will appear as a doublet further upfield. The amino (-NH₂) protons would typically appear as a broad singlet.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will display signals corresponding to each unique carbon atom. The carbonyl carbon (C=O) of the ester will be the most downfield signal (δ 165-175 ppm). The aromatic carbons will resonate in the δ 110-160 ppm range. The methine carbon of the isopropyl group will be deshielded by the oxygen atom, while the methyl carbons will appear at a higher field.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Note: This data is predictive and based on theoretical principles. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 (Pyridine) | ~8.3 | Doublet (d) | ~2.5 | 1H |

| H-4 (Pyridine) | ~7.8 | Doublet of doublets (dd) | ~8.5, 2.5 | 1H |

| H-5 (Pyridine) | ~6.5 | Doublet (d) | ~8.5 | 1H |

| -NH₂ | ~4.5 | Broad singlet (br s) | - | 2H |

| -CH- (Isopropyl) | ~5.1 | Septet (sept) | ~6.3 | 1H |

| -CH₃ (Isopropyl) | ~1.3 | Doublet (d) | ~6.3 | 6H |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Note: This data is predictive and based on theoretical principles. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~166 |

| C-6 (Pyridine) | ~158 |

| C-2 (Pyridine) | ~148 |

| C-4 (Pyridine) | ~138 |

| C-3 (Pyridine) | ~115 |

| C-5 (Pyridine) | ~108 |

| -CH- (Isopropyl) | ~68 |

| -CH₃ (Isopropyl) | ~22 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle, confirming the connections suggested by 1D NMR.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H-4 with H-5) and within the isopropyl group (the -CH- methine proton with the -CH₃ methyl protons).

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond proton-carbon (¹H-¹³C) connections. This would definitively link each proton signal to its attached carbon atom, for example, confirming the assignment of the isopropyl methine and methyl signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) ¹H-¹³C correlations, which helps piece together the molecular fragments. Key expected correlations would include the isopropyl methine proton (-CH-) to the ester carbonyl carbon (C=O) and the aromatic proton H-2 to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. A NOESY spectrum could show spatial proximity between the isopropyl methine proton and the aromatic proton at the H-2 position of the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). bldpharm.com The spectrum of this compound is expected to exhibit several characteristic absorption bands. The N-H stretching of the primary amine group should appear as two distinct sharp peaks in the 3300-3500 cm⁻¹ region. nist.gov The C=O stretching of the ester group will produce a strong, sharp absorption band around 1700-1725 cm⁻¹. nist.gov Aromatic C=C and C=N stretching vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region. Additionally, C-O stretching of the ester and C-H stretching from the aromatic and aliphatic parts of the molecule will be present. chemicalbook.com

Interactive Table 3: Predicted Characteristic IR Absorption Bands for this compound

Note: This data is predictive and based on theoretical principles. Actual experimental values may vary.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Isopropyl Group | 2850 - 3000 | Medium |

| C=O Stretch | Ester | 1700 - 1725 | Strong |

| C=C / C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium |

| C-O Stretch | Ester | 1100 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion (the molecular ion) and its fragments is measured.

The molecular ion peak [M]⁺ for this compound (C₉H₁₂N₂O₂) would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern provides structural clues. Common fragmentation pathways for this molecule would likely involve the loss of the isopropyl group or parts of it, and cleavage of the ester bond. Alpha-cleavage adjacent to the amino group on the pyridine ring is also a possible fragmentation pathway. tcichemicals.com

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). chemicalbook.com This precision allows for the unambiguous determination of the molecular formula of a compound from its exact mass, distinguishing it from other compounds that might have the same nominal mass. For this compound (C₉H₁₂N₂O₂), HRMS would be used to confirm the calculated exact mass, providing definitive proof of its elemental composition.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this method can provide definitive information on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Crystal Packing: The arrangement of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (e.g., involving the amino group) and van der Waals forces that stabilize the crystal structure.

This technique provides the ultimate proof of structure, complementing the data obtained from spectroscopic methods which typically analyze the compound in a solution or gas phase.

Theoretical and Computational Chemistry Studies of Isopropyl 6 Aminonicotinate

Quantum Chemical Calculations for Molecular Geometry Optimization and Conformation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for determining the most stable three-dimensional structure of a molecule. mdpi.comnih.govnih.gov This process, known as geometry optimization, identifies the lowest energy arrangement of atoms, corresponding to the most probable molecular structure. mdpi.comnih.gov For a molecule like Isopropyl 6-aminonicotinate, which possesses rotatable bonds, conformational analysis is crucial. This involves calculating the energies of different spatial arrangements (conformers) to identify the most stable forms and the energy barriers between them. Such studies would typically be performed using various functionals and basis sets within the DFT framework to ensure the accuracy of the results. nih.gov

Table 1: Hypothetical Data Table for Conformational Analysis of this compound

| Conformer | Dihedral Angle (°C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | 180 | 0.00 | 75 |

| B | 60 | 1.50 | 20 |

| C | -60 | 2.00 | 5 |

Note: This table is illustrative and does not represent actual calculated data.

Electronic Structure Analysis: Frontier Molecular Orbitals and Charge Distribution

The electronic properties of a molecule are fundamental to its reactivity and interactions. researchgate.net Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides key insights. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. researchgate.netresearchgate.netreddit.com

Furthermore, calculating the charge distribution within the molecule, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is illustrative and does not represent actual calculated data.

Prediction and Validation of Reaction Mechanisms using Density Functional Theory (DFT)

Density Functional Theory is a powerful tool for elucidating the pathways of chemical reactions. rsc.orgrsc.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with a particular reaction. For this compound, DFT could be employed to study its synthesis, degradation, or its participation in various chemical transformations. rsc.org These calculations would provide a detailed, step-by-step understanding of the reaction mechanism at the molecular level, which can be correlated with and help to explain experimental observations. rsc.org

Computational Prediction of Spectroscopic Parameters and Experimental Correlation

Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental data and confirming molecular structures. diva-portal.orgnih.govnih.govbiorxiv.org For this compound, DFT calculations could be used to predict:

Infrared (IR) spectra: By calculating the vibrational frequencies, one can predict the positions and intensities of absorption bands in the IR spectrum. diva-portal.orgbiorxiv.orgnih.govnih.govresearchgate.net This is useful for identifying functional groups and confirming the molecule's structure.

Nuclear Magnetic Resonance (NMR) spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, aiding in the assignment of experimental NMR spectra. nih.govnih.govresearchgate.netyoutube.com

Correlation of these computationally predicted spectra with experimentally measured spectra provides a powerful method for structural verification. researchgate.net

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR Peak (C=O stretch) | 1725 cm⁻¹ | 1720 cm⁻¹ |

| ¹H NMR (NH₂ protons) | 5.5 ppm | 5.4 ppm |

| ¹³C NMR (Carbonyl carbon) | 168 ppm | 167 ppm |

Note: This table is illustrative and does not represent actual calculated data.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Binding Predictions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govresearchgate.netnih.govdntb.gov.uaresearchgate.net For this compound, MD simulations could be used to explore its conformational landscape in different environments, such as in various solvents. nih.gov

Furthermore, if this compound is being investigated for its potential interaction with a biological target, such as a protein, MD simulations are essential for predicting its binding mode and affinity. researchgate.netnih.govdntb.gov.ua These simulations model the interactions between the ligand (this compound) and the receptor, providing a dynamic picture of the binding process and helping to identify key interactions that stabilize the complex. researchgate.net

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Versatile Building Block in Multi-Step Organic Synthesis

The structure of Isopropyl 6-aminonicotinate is particularly well-suited for use as a scaffold or building block in the synthesis of more complex molecules. The presence of multiple reactive sites—the nucleophilic amino group, the ester group which can be hydrolyzed or transesterified, and the pyridine (B92270) ring which can undergo various aromatic substitutions—provides chemists with a powerful tool for constructing intricate molecular architectures.

| Functional Group | Chemical Nature | Primary Role in Synthesis |

|---|---|---|

| Amino Group (-NH2) | Nucleophilic / Basic | Acts as a site for acylation, alkylation, or formation of new heterocyclic rings. |

| Isopropyl Ester (-COOCH(CH3)2) | Electrophilic Carbonyl | Can be hydrolyzed to a carboxylic acid or participate in transesterification and amidation reactions. |

| Pyridine Ring | Aromatic Heterocycle | Serves as a stable core structure that can be functionalized through electrophilic or nucleophilic aromatic substitution. |

Synthesis of Complex Organic Molecules and Heterocycles

Six-membered heterocycles are fundamental structures in many natural products and synthetic compounds with significant biological activity. This compound serves as an excellent starting material for the creation of diverse heterocyclic systems. The amino group can act as a nucleophile to react with various electrophiles, leading to the formation of fused ring systems or substituted pyridine derivatives. This strategic approach simplifies the synthesis of molecules that would otherwise require more complex and lengthy procedures. Different strategies for synthesizing heterocycles are a major focus in both organic and medicinal chemistry.

Precursor for Active Pharmaceutical Ingredient (API) Intermediates

The pyridine and aminopyridine motifs are prevalent in a vast range of pharmaceuticals. Consequently, this compound and its analogs are valuable precursors in the synthesis of intermediates for Active Pharmaceutical Ingredients (APIs). While specific public-domain examples detailing the use of the isopropyl ester are limited, the closely related methyl ester, Methyl 6-aminonicotinate, is cited in chemical literature as a reactant in the synthesis of substituted heteroaryls, which are investigated for various therapeutic applications. The general reactivity of the aminonicotinate scaffold makes it a key component in the drug discovery and development pipeline, enabling the assembly of novel molecular entities with potential pharmacological activity.

Role in Catalysis or Ligand Design

Beyond its role in organic synthesis, the structural features of this compound make it an excellent candidate for use as a ligand in coordination chemistry. The nitrogen atom of the pyridine ring and the amino group can both donate lone pairs of electrons to form coordinate covalent bonds with metal ions.

Design and Synthesis of Metal-Organic Frameworks (MOFs) with Aminonicotinate Ligands

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The choice of organic ligand is crucial as it dictates the structure, porosity, and functional properties of the resulting MOF. Aminonicotinates are highly suitable as ligands for MOF synthesis. The carboxylate group (formed upon hydrolysis of the ester) readily coordinates with metal centers, while the amino group can be used to functionalize the pores of the MOF.

Amine-functionalized MOFs are of particular interest for applications such as carbon dioxide capture, due to the favorable interactions between the basic amino groups and acidic CO2 molecules. The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the metal salt and the aminonicotinate ligand are heated in a solvent to promote the self-assembly of the crystalline framework. mdpi.com The use of biomolecules like amino acids as ligands is also an emerging area, suggesting that aminonicotinate-based structures can lead to biocompatible MOFs. uab.cat

Coordination Chemistry with Transition Metals

The study of how ligands bind to central metal atoms or ions is known as coordination chemistry. libretexts.org this compound possesses multiple potential donor atoms, allowing it to bind to transition metals in various ways. It can act as a monodentate ligand, binding through either the pyridine nitrogen or the amino nitrogen. More commonly, it can act as a bidentate ligand, forming a stable chelate ring by coordinating to a metal center through both the pyridine and amino nitrogens. This chelation effect enhances the stability of the resulting metal complex.

The coordination number, which is the number of donor atoms bonded to the central metal, and the geometry of the complex are determined by the nature of the metal ion and the ligand. libretexts.orglumenlearning.com The formation of these coordination compounds can significantly alter the electronic properties and reactivity of both the metal and the ligand. This principle is fundamental to the design of catalysts and functional materials.

| Potential Coordination Site | Ligand Type | Resulting Complex Feature |

|---|---|---|

| Pyridine Nitrogen | Monodentate | Forms a single coordinate bond. |

| Amino Nitrogen | Monodentate | Forms a single coordinate bond. |

| Pyridine and Amino Nitrogens | Bidentate (Chelating) | Forms a stable 5-membered chelate ring with the metal ion. |

| Carboxylate Oxygen (after hydrolysis) and Amino Nitrogen | Bidentate (Chelating) | Forms a stable chelate ring, common in amino acid-metal complexes. wikipedia.org |

Applications in Polymer Chemistry and Functional Materials

While this compound is a key building block for discrete molecules and coordination materials like MOFs, its direct application in the synthesis of conventional polymers is not widely documented. In principle, the bifunctional nature of the molecule (amino and ester/acid groups) could allow it to be incorporated into polyesters or polyamides. However, its primary value remains in the precise construction of complex organic molecules and the design of highly ordered materials through coordination chemistry.

Analytical Method Development for Research and Characterization

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatography is a powerful tool for separating and analyzing chemical mixtures. For Isopropyl 6-aminonicotinate, techniques like HPLC, GC, and TLC are invaluable for both qualitative and quantitative analysis during its synthesis and purification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of this compound due to its high resolution and sensitivity. A reversed-phase HPLC method is typically suitable for this compound, leveraging the polarity differences between the analyte and the mobile phase.

A typical HPLC method would involve a C18 column as the stationary phase, which is nonpolar. The mobile phase would consist of a mixture of a polar solvent, like water or a buffer, and a less polar organic solvent, such as acetonitrile (B52724) or methanol. By running a gradient—gradually increasing the proportion of the organic solvent—compounds are eluted based on their polarity. This compound, being a moderately polar molecule, would elute at a characteristic retention time under specific conditions. Detection is commonly achieved using a UV detector, as the pyridine (B92270) ring structure absorbs UV light. anjs.edu.iq

Research Findings: In a hypothetical method development for this compound, different mobile phase compositions would be tested to achieve optimal separation from potential impurities, such as the starting material (6-aminonicotinic acid) or by-products. The goal is to obtain a sharp, symmetrical peak for the main compound, well-resolved from other peaks. The method would be validated for linearity, accuracy, and precision to ensure reliable quantification.

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 10% B, increase to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 265 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. nih.gov this compound, as an ester, is expected to have sufficient volatility and thermal stability for GC analysis, especially when coupled with a mass spectrometry (MS) detector for definitive identification. GC is particularly useful for detecting and quantifying residual solvents or volatile impurities. ccsknowledge.com

For the analysis of an amine-containing compound like this compound, a specialized column, such as one with a polar stationary phase (e.g., a "WAX" or amine-specific column), is often employed to prevent peak tailing caused by the interaction of the basic amino group with the column material. ccsknowledge.com The sample is vaporized in a heated injector and carried by an inert gas (like helium or nitrogen) through the column, where separation occurs based on boiling point and polarity. nih.gov A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers enhanced selectivity for nitrogen-containing compounds like this one.

Research Findings: Method development would focus on optimizing the injector temperature to ensure complete volatilization without thermal degradation. The temperature program of the GC oven is critical for separating the target compound from closely related impurities. For instance, a slow temperature ramp can improve the resolution between this compound and any potential isomers or degradation products.

Table 2: Hypothetical GC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | Rtx-Volatile Amine (or similar), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 min |

| Detector | FID or NPD |

| Detector Temperature | 280 °C |

| Injection Mode | Split (e.g., 20:1) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions and for the initial development of separation methods. sorbtech.comresearchgate.net For the synthesis of this compound, TLC can quickly confirm the consumption of starting materials and the formation of the product.

In TLC, a small spot of the reaction mixture is applied to a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a chamber with a suitable mobile phase (a solvent or mixture of solvents). The mobile phase moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary and mobile phases. researchgate.net The separated spots are visualized, often under UV light, and their retention factor (Rf) values are calculated. Different solvent systems can be rapidly screened to find the optimal conditions for separation, which can then be translated to column chromatography for purification or to an HPLC method. sorbtech.com

Research Findings: During the esterification of 6-aminonicotinic acid with isopropanol, TLC can be used to monitor the reaction. The starting acid is highly polar and will have a low Rf value, while the product ester, being less polar, will travel further up the plate, resulting in a higher Rf value. By comparing the reaction mixture spot with spots of the starting material and a purified product standard, the extent of the reaction can be estimated.

Table 3: Example TLC System and Hypothetical Rf Values

| Compound | Mobile Phase (Ethyl Acetate:Hexane, 1:1) Rf | Mobile Phase (Dichloromethane:Methanol, 9:1) Rf |

|---|---|---|

| 6-Aminonicotinic Acid | 0.10 | 0.25 |

| This compound | 0.55 | 0.70 |

Spectrophotometric Quantification Methods for Research Studies

UV-Visible spectrophotometry is a straightforward and accessible method for quantifying compounds that contain chromophores (light-absorbing groups). The pyridine ring in this compound, substituted with an amino group and a carboxylate ester, is expected to absorb UV radiation at a characteristic wavelength (λmax). According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations of purified this compound. The absorbance of an unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. This method is particularly useful for routine concentration checks in research settings where high precision is not the primary requirement.

Research Findings: A study on the related compound imidacloprid, which also contains a substituted pyridine ring, demonstrated the utility of spectrophotometry for quantification. researchgate.net For this compound, the λmax would first be determined by scanning a dilute solution across a range of UV wavelengths. A suitable solvent, such as ethanol (B145695) or methanol, must be chosen that does not absorb in the same region as the analyte. The method's linearity, range, and limits of detection and quantification would then be established.

Table 4: Hypothetical Calibration Data for Spectrophotometric Analysis

| Concentration (mg/L) | Absorbance at λmax |

|---|---|

| 2.0 | 0.152 |

| 4.0 | 0.301 |

| 6.0 | 0.448 |

| 8.0 | 0.605 |

Advanced Titration Techniques for Functional Group Analysis

Titration is a classic analytical technique that can provide specific information about the functional groups within a molecule. For this compound, the basic amino group on the pyridine ring is the primary target for titrimetric analysis.

Due to the weak basicity of the aromatic amine, a non-aqueous acid-base titration is often the most suitable method. In this technique, the sample is dissolved in a non-aqueous solvent, such as glacial acetic acid, to enhance its basic properties. It is then titrated with a standardized solution of a strong acid in a non-aqueous solvent, like perchloric acid in acetic acid. The endpoint of the titration can be detected potentiometrically using a suitable electrode system or with a visual indicator. This method allows for the accurate determination of the purity of the compound based on its basic amino functionality. The amount of titrant consumed is directly proportional to the amount of the amino compound present.

Research Findings: The purity of related compounds like Methyl 6-Aminonicotinate is sometimes assessed by non-aqueous titration, as indicated in supplier specifications. tcichemicals.comtcichemicals.com This established practice supports its applicability to this compound. The method provides a quantitative measure of the primary functional group, which is complementary to chromatographic purity assessments that measure the relative area of all UV-active components. Factors such as solvent choice and titrant concentration can be optimized to ensure a sharp and reproducible endpoint. researchgate.net

Future Research Directions and Emerging Perspectives

Exploration of Novel and More Sustainable Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of renewable resources. For Isopropyl 6-aminonicotinate, research is anticipated to move beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste.

Future synthetic strategies are likely to focus on:

Biocatalysis: The use of enzymes to catalyze the synthesis of nicotinic acid and its derivatives is a promising green alternative. Nitrilases, for example, have been employed for the efficient conversion of 3-cyanopyridine (B1664610) to nicotinic acid, the precursor to this compound. Future work could explore the direct enzymatic esterification of 6-aminonicotinic acid or the transesterification from other alkyl esters to the isopropyl variant.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for scalability. The synthesis of nicotinamide (B372718) derivatives has been successfully demonstrated in continuous-flow microreactors, significantly reducing reaction times and improving yields. Applying this technology to the synthesis of this compound could lead to more efficient and sustainable production.

Photochemistry: Photoinitiated reactions, such as the rearrangement of aromatic azides to aminonicotinates, present novel synthetic routes. Although this may lead to different isomers, the exploration of photochemical methods for the functionalization of the pyridine (B92270) ring could open new pathways to 6-aminonicotinate derivatives.

Development of Economical and Environmentally Benign Production Methodologies

Cost-effectiveness and environmental impact are critical considerations for the industrial application of any chemical compound. Future research in the production of this compound will likely focus on methodologies that are both economically viable and environmentally friendly.

Key areas for development include:

Catalyst Innovation: The development of robust, reusable, and non-toxic catalysts is paramount. This includes exploring earth-abundant metal catalysts as alternatives to precious metals for cross-coupling and functionalization reactions.

Solvent Selection: A shift towards greener solvents or even solvent-free reaction conditions is a key tenet of sustainable chemistry. Microwave-assisted synthesis has been shown to be an effective solvent-free method for the preparation of pyridine derivatives, offering rapid reaction times and high yields.

Expansion of Reactivity Profiles and Novel Derivatization Strategies

The bifunctional nature of this compound, with its nucleophilic amino group and electrophilic ester, provides a versatile platform for derivatization. Future research will undoubtedly focus on exploring and expanding its reactivity to generate a diverse library of novel compounds.

Potential derivatization strategies to be explored include:

N-Functionalization: The amino group can be readily acylated, alkylated, or converted into ureas and carbamates. nih.gov These reactions can be used to modulate the electronic properties and biological activity of the molecule. The formation of amides via coupling reactions with various carboxylic acids is a particularly valuable strategy for generating diverse derivatives. nih.govluxembourg-bio.com

Ring Functionalization: The pyridine ring itself can be a target for functionalization. While the electron-donating amino group directs electrophilic substitution, the inherent electron deficiency of the pyridine ring makes this challenging. researchgate.net Modern cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, offer powerful tools for the introduction of new substituents onto the pyridine core, provided a suitable halo-substituted precursor is used.

Ester Modification: The isopropyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified to other esters. The carboxylic acid can then be converted into a wide range of functional groups, including amides, acid chlorides, and other esters.

Below is a table summarizing potential derivatization reactions for this compound:

| Functional Group | Reaction Type | Potential Reagents | Resulting Derivative |

| Amino Group | N-Acylation | Acyl chlorides, Anhydrides | N-Acyl derivatives |

| Amino Group | N-Alkylation | Alkyl halides | N-Alkyl derivatives |

| Amino Group | Urea Formation | Isocyanates, Phosgene equivalents | Urea derivatives |

| Amino Group | Carbamate Formation | Chloroformates | Carbamate derivatives |

| Pyridine Ring | Cross-Coupling (from halo-precursor) | Boronic acids (Suzuki), Amines (Buchwald-Hartwig) | Aryl or amino substituted pyridine core |

| Isopropyl Ester | Hydrolysis | Aqueous acid or base | 6-Aminonicotinic acid |

| Isopropyl Ester | Transesterification | Alcohols with acid or base catalyst | Different alkyl esters |

| Isopropyl Ester | Amidation (direct) | Amines with catalyst | 6-Aminonicotinamide (B1662401) derivatives |

Integration of Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, molecular properties, and guiding the design of new molecules and materials. For this compound, computational modeling can play a pivotal role in several areas.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and predict the feasibility of novel synthetic routes. This can help in optimizing reaction conditions and in the rational design of catalysts.

Predicting Molecular Properties: Quantum chemical calculations can predict a range of properties for this compound and its derivatives, including their electronic structure, spectroscopic characteristics, and reactivity. This information is invaluable for understanding their behavior and for designing molecules with specific desired properties.

Structure-Property Relationships: By systematically studying a range of derivatives in silico, it is possible to establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). This can accelerate the discovery of new molecules with enhanced performance in specific applications.

A study on 6-aminonicotinate-based compounds has already demonstrated the power of combining 3D-QSAR, molecular docking, and molecular dynamics simulations to understand their binding mechanisms with biological targets. This approach can be extended to understand interactions in materials science contexts as well.

Emerging Applications in Niche Chemical Fields (excluding clinical applications)

While the biological activity of aminopyridine derivatives is well-documented, there is a growing interest in their application in non-clinical, niche chemical fields. The unique electronic and structural features of this compound make it a promising building block for functional materials.

Emerging applications to be explored include:

Organic Electronics: Pyridine-containing molecules are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). frontiersin.org The electron-deficient nature of the pyridine ring, combined with the potential for functionalization, allows for the tuning of the electronic properties of materials derived from this compound.

Dye-Sensitized Solar Cells (DSSCs): Pyridine derivatives have been used as additives in the electrolytes of DSSCs to improve their performance. The nitrogen atom of the pyridine can coordinate to the semiconductor surface or interact with the dye molecules, influencing the charge transfer processes.

Supramolecular Chemistry: The hydrogen bonding capabilities of the amino group and the potential for metal coordination with the pyridine nitrogen make this compound an interesting building block for the construction of supramolecular assemblies. wikipedia.org These assemblies can have applications in areas such as sensing, catalysis, and materials science.

Functional Polymers: Incorporation of the this compound moiety into polymer chains could lead to materials with novel thermal, optical, or electronic properties.

Addressing Current Challenges and Identifying Opportunities in this compound Research

The advancement of research on this compound is not without its challenges. However, these challenges also present significant opportunities for innovation and discovery.

Current Challenges:

Selective Functionalization: The selective functionalization of the pyridine ring at specific positions remains a significant challenge in synthetic organic chemistry. researchgate.net Developing methods for the regioselective derivatization of this compound is crucial for systematically exploring its structure-property relationships.

Limited Commercial Availability: The relatively limited commercial availability and high cost of this compound compared to simpler building blocks can be a barrier to its widespread investigation.

Lack of Fundamental Data: There is a scarcity of published data on the fundamental physicochemical properties of this compound, which is essential for its application in materials science and other fields.

Opportunities for Future Research:

Development of Novel Synthetic Methodologies: The challenges in synthesis provide an opportunity for the development of new, more efficient, and selective synthetic methods for the preparation and functionalization of 6-aminonicotinate derivatives.

Exploration of Uncharted Chemical Space: The limited research on this compound means that there is a vast and largely unexplored chemical space of its derivatives waiting to be synthesized and investigated.

Interdisciplinary Collaboration: The potential applications of this compound in materials science and other niche fields create opportunities for collaboration between synthetic chemists, materials scientists, physicists, and engineers.

The following table provides a summary of the challenges and opportunities in this compound research:

| Aspect | Challenges | Opportunities |

| Synthesis | Regioselective functionalization of the pyridine ring. | Development of novel, sustainable, and cost-effective synthetic routes. |

| Availability | Limited commercial availability and high cost. | Creation of more efficient production methods to increase accessibility. |

| Characterization | Lack of comprehensive data on physicochemical properties. | Systematic characterization to build a foundational understanding for future applications. |

| Applications | Underexplored potential in non-clinical fields. | Discovery of novel applications in materials science, organic electronics, and supramolecular chemistry. |

Q & A

Q. What are the recommended synthetic protocols for Isopropyl 6-aminonicotinate, and how can reproducibility be ensured?

this compound synthesis typically involves condensation reactions between 6-aminonicotinic acid derivatives and isopropyl halides. To ensure reproducibility:

- Use IUPAC nomenclature for reagents and intermediates to avoid ambiguity .

- Document reaction conditions (temperature, solvent, catalyst) with SI units (e.g., 25°C, 0.5 M HCl) .

- Validate purity via HPLC (≥98% purity) and report retention times .

- Include detailed protocols for solvent removal, crystallization, and drying in the "Materials and Methods" section .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy : Report / chemical shifts (δ in ppm) and coupling constants (-values) .

- Mass spectrometry : Provide molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- HPLC : Specify column type (C18), mobile phase (e.g., acetonitrile/water), and flow rate (1.0 mL/min) .

- Elemental analysis : Report percentages of C, H, N within ±0.4% of theoretical values .

Q. How should solubility and stability studies for this compound be designed?

- Solubility : Test in aqueous buffers (pH 1–13) and organic solvents (ethanol, DMSO) at 25°C. Use UV-Vis spectroscopy for quantification (λmax = 260 nm) .

- Stability : Conduct accelerated degradation studies under heat (40–60°C), light (UV-Vis exposure), and humidity (75% RH). Analyze degradation products via LC-MS .

Advanced Research Questions

Q. How can reaction mechanisms for this compound synthesis be elucidated?

- Perform kinetic studies using variable-temperature NMR to track intermediate formation .

- Use isotopic labeling (e.g., -6-aminonicotinic acid) to trace bond formation pathways .

- Computational modeling (DFT or MD simulations) can predict transition states and energy barriers. Software like Gaussian or GROMACS is recommended .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting NMR vs. HPLC results)?

- Statistical validation : Apply Student’s t-test or ANOVA to assess significance () .

- Error analysis : Quantify instrument precision (e.g., ±0.01 ppm for NMR) and human error margins .

- Cross-validation : Compare results with alternative methods (e.g., X-ray crystallography for structural confirmation) .

Q. How can computational models optimize this compound’s pharmacokinetic properties?

- Use QSAR (Quantitative Structure-Activity Relationship) models to predict logP (lipophilicity) and bioavailability .

- Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes) .

- Validate predictions with in vitro assays (e.g., plasma protein binding studies) .

Methodological Best Practices

Q. How to design a PICOT framework for pharmacological studies involving this compound?

- Population (P) : Define model organisms (e.g., Sprague-Dawley rats) or cell lines (HEK293).

- Intervention (I) : Specify dosage (mg/kg) and administration route (oral, intravenous).

- Comparison (C) : Use positive controls (e.g., existing drugs) and vehicle controls .

- Outcome (O) : Quantify endpoints (e.g., IC, half-life) with 95% confidence intervals .

- Time (T) : Define study duration (e.g., 28-day toxicity assessment) .

Q. What are the guidelines for reporting bioactivity data in manuscripts?

- Express potency as IC or EC values (nM or μM) with standard deviations .

- Disclose assay conditions (temperature, incubation time) and replicate numbers (n ≥ 3) .

- Use standardized units for cytotoxicity (e.g., % viability at 10 μM) and avoid vague terms like "significant" without statistical backing .

Q. How to address batch-to-batch variability in this compound synthesis?

- Implement quality control (QC) protocols:

- Track impurities via LC-MS and set acceptance thresholds (<0.1% for any single impurity) .

- Use Design of Experiments (DoE) to optimize reaction parameters (e.g., Taguchi methods) .

- Document lot numbers, storage conditions (-20°C), and shelf life (e.g., 12 months) .

Data Presentation and Reproducibility

Q. What are the best practices for presenting spectral data in publications?

- NMR : Include full spectra in supplementary materials; label peaks with assignments .

- Chromatograms : Annotate retention times and baseline resolution criteria (R > 1.5) .

- Statistical tables : Report mean ± SD and p-values in APA format .

Q. How to ensure reproducibility in biological assays involving this compound?

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Publish raw data in repositories like Zenodo or Figshare .

- Share detailed protocols on protocols.io .

- Use certified reference materials (CRMs) for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.